molecular formula C12H11ClN2O2S B14737826 4-(4-Aminophenyl)sulfonyl-2-chloroaniline CAS No. 5418-99-5

4-(4-Aminophenyl)sulfonyl-2-chloroaniline

Katalognummer: B14737826
CAS-Nummer: 5418-99-5
Molekulargewicht: 282.75 g/mol
InChI-Schlüssel: RUARXDOHHXUAHU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Aminophenyl)sulfonyl-2-chloroaniline is a chemical compound with the molecular formula C12H11ClN2O2S. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound features an amino group, a sulfonyl group, and a chlorine atom attached to a benzene ring, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Aminophenyl)sulfonyl-2-chloroaniline typically involves the reaction of 4-chloroaniline with sulfonyl chloride derivatives. One common method is the reaction of 4-chloroaniline with 4-aminobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or acetonitrile, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the final product’s purity and quality.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Aminophenyl)sulfonyl-2-chloroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-(4-Aminophenyl)sulfonyl-2-chloroaniline has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in developing pharmaceuticals, particularly as an intermediate in drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Wirkmechanismus

The mechanism of action of 4-(4-Aminophenyl)sulfonyl-2-chloroaniline involves its interaction with specific molecular targets and pathways. The amino and sulfonyl groups allow it to form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The chlorine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(4-Aminophenyl)sulfonyl-2-chloroaniline is unique due to the presence of both the sulfonyl and chlorine groups, which enhance its reactivity and versatility in various chemical reactions. This combination of functional groups allows it to participate in a broader range of reactions compared to its similar compounds .

Eigenschaften

CAS-Nummer

5418-99-5

Molekularformel

C12H11ClN2O2S

Molekulargewicht

282.75 g/mol

IUPAC-Name

4-(4-aminophenyl)sulfonyl-2-chloroaniline

InChI

InChI=1S/C12H11ClN2O2S/c13-11-7-10(5-6-12(11)15)18(16,17)9-3-1-8(14)2-4-9/h1-7H,14-15H2

InChI-Schlüssel

RUARXDOHHXUAHU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1N)S(=O)(=O)C2=CC(=C(C=C2)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.